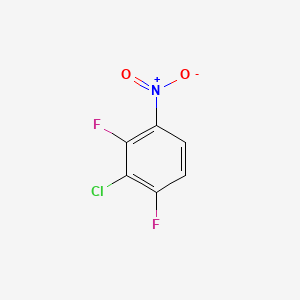

3-Chloro-2,4-difluoronitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10241. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3-difluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVBVNKEMCGZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278833 | |

| Record name | 3-Chloro-2,4-difluoronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3847-58-3 | |

| Record name | 2-Chloro-1,3-difluoro-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3847-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,4-difluoronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3847-58-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-2,4-difluoronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2,4-difluoronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-2,4-DIFLUORONITROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 3-Chloro-2,4-difluoronitrobenzene

Introduction: In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for enhancing metabolic stability, bioavailability, and binding affinity. 3-Chloro-2,4-difluoronitrobenzene (CAS No. 3847-58-3) emerges as a pivotal building block in this context. This trifunctionalized benzene ring is a highly activated and versatile intermediate, engineered for selective modification via nucleophilic aromatic substitution (SNAr). This guide provides an in-depth examination of its chemical properties, reactivity, and proven applications, offering researchers and drug development professionals a comprehensive technical resource for its effective utilization.

Section 1: Core Physicochemical and Spectroscopic Profile

This compound is a crystalline solid at room temperature, appearing as a white to light yellow powder.[1][2] Its key physical and chemical properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 3847-58-3 | [2] |

| Molecular Formula | C₆H₂ClF₂NO₂ | [1][3] |

| Molecular Weight | 193.53 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 41-43 °C | [2] |

| Boiling Point | 243.0 ± 35.0 °C (Predicted) | [2] |

| Density | 1.591 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Methanol | [2] |

| IUPAC Name | 2-chloro-1,3-difluoro-4-nitrobenzene | [1] |

Spectroscopic Characterization: An Interpretive Analysis

Definitive characterization and purity assessment rely on standard spectroscopic techniques. While publicly available experimental spectra are limited, the following analysis is based on established principles of NMR and IR spectroscopy for substituted aromatics.

Expected ¹H NMR Spectrum (CDCl₃, 400 MHz): The spectrum will feature two distinct multiplets in the aromatic region (approx. 7.0-8.5 ppm).

-

H-6 (ortho to Nitro): Expected to be the most downfield proton due to the strong deshielding effects of the adjacent nitro group and fluorine at C-2. It will likely appear as a doublet of doublets (dd) or a triplet of doublets (td) due to coupling with H-5 and the fluorine at C-4.

-

H-5 (meta to Nitro): Expected to be further upfield. It will appear as a complex multiplet due to coupling with H-6 and the fluorines at C-4 and C-2.

Expected ¹³C NMR Spectrum (CDCl₃, 100 MHz): The carbon spectrum will display six distinct signals, with their chemical shifts significantly influenced by the attached substituents. The carbons bonded to fluorine will exhibit large C-F coupling constants.

-

C-NO₂ (C-4): Highly deshielded by the nitro group.

-

C-F (C-1 & C-3): Will appear as doublets with large ¹JCF coupling constants. Their chemical shifts will be significantly downfield due to the electronegativity of fluorine.

-

C-Cl (C-2): Downfield shift due to the inductive effect of chlorine.

-

Aromatic CH (C-5 & C-6): Resonances will be influenced by their position relative to the electron-withdrawing groups.

Key Infrared (IR) Spectroscopy Frequencies: The IR spectrum provides a clear fingerprint for the key functional groups.

-

~1530-1550 cm⁻¹ and ~1340-1350 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.

-

~1200-1300 cm⁻¹: Strong C-F stretching vibrations.

-

~1100 cm⁻¹: C-Cl stretching vibration.

-

~1600 cm⁻¹ and ~1475 cm⁻¹: Aromatic C=C stretching vibrations.

Section 2: Reactivity and Synthetic Utility

The synthetic power of this compound is rooted in the electronic architecture of its aromatic ring. The potent electron-withdrawing nature of the nitro group, through both inductive (-I) and resonance (-M) effects, renders the ring electron-deficient. This deficiency is a prerequisite for the addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr), the compound's primary mode of reactivity.[4]

The Mechanism and Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step process. First, a nucleophile attacks an electron-poor carbon atom on the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] In the second, rapid step, a leaving group is expelled, and the aromaticity of the ring is restored.

Causality of Regioselectivity: In this compound, the nitro group is at the C1 position (by convention for this discussion). The halogens are at C2 (F), C3 (Cl), and C4 (F).

-

Activation: The nitro group strongly activates the ortho (C2) and para (C4) positions towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex through resonance. The meta position (C3) receives no such resonance stabilization, making the chlorine atom significantly less reactive.

-

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack than the carbon attached to chlorine.[4] Consequently, fluoride is a better leaving group than chloride in this context.

Field-Proven Protocol: SNAr with an Amine Nucleophile

The following protocol is a representative, self-validating methodology for the reaction of this compound with a generic secondary amine (e.g., morpholine), adapted from established procedures for similar activated aryl fluorides.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add a suitable anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to achieve a substrate concentration of approximately 0.5 M.

-

Nucleophile Introduction: Add the amine nucleophile (1.1 equivalents) to the stirring suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with an organic solvent like ethyl acetate (EtOAc).

-

Purification: Combine the organic layers and wash with brine to remove residual solvent. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Isolation: Purify the resulting crude product by column chromatography on silica gel to yield the pure substituted product.

Section 3: Applications in Drug Discovery and Development

The true value of this compound is realized in its role as a precursor to more complex, high-value molecules. While specific examples citing this exact starting material can be proprietary, its utility is clearly demonstrated by the extensive use of structurally analogous compounds in major drug synthesis campaigns.

-

Quinolone Antibiotics: Key intermediates for novel fluoroquinolone antibacterial agents, such as besifloxacin, are derived from multi-substituted fluorinated benzoic acids. The synthesis of a crucial intermediate, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, highlights the importance of this substitution pattern for building the core of these powerful drugs.

-

Oncology - Kinase Inhibitors: The anti-cancer drug Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor, utilizes a 3-chloro-4-fluoroaniline core. This aniline is synthesized from its precursor, 3-chloro-4-fluoronitrobenzene, demonstrating the direct translation of a nitroaromatic intermediate to a key pharmaceutical building block.[6]

-

Oxazolidinone Antibiotics: The antibiotic Linezolid is synthesized from 3,4-difluoronitrobenzene.[7] This precursor undergoes SNAr with morpholine, followed by reduction of the nitro group, showcasing a common synthetic sequence where the nitro group serves first as an activating group and then as a masked amine.

The substitution pattern of this compound offers medicinal chemists a unique platform to introduce multiple points of diversity, enabling the fine-tuning of a drug candidate's Structure-Activity Relationship (SAR).

Section 4: Safety, Handling, and Storage

As a highly reactive and hazardous chemical, this compound requires strict adherence to safety protocols.

-

Hazard Classification: The compound is classified as corrosive and is harmful if swallowed. It is known to cause severe skin burns and eye damage and may cause an allergic skin reaction. It is also very toxic to aquatic life.[1]

-

Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.

-

Handling: Avoid breathing mist, gas, or vapors. Prevent all contact with skin and eyes. Ensure adequate ventilation and keep away from all sources of ignition.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically recommended at 2-8 °C.[2]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this material.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its carefully arranged activating and leaving groups provide a reliable and predictable platform for SNAr chemistry, enabling the efficient construction of complex, fluorine-containing molecules. For researchers in medicinal chemistry and materials science, a thorough understanding of its properties and reactivity is essential for unlocking its full potential in the development of next-generation therapeutics and advanced materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Jaros, S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4811. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 3,4-difluoronitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

- Google Patents. (n.d.). Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(3-4), 166-171. Available at: [Link]

-

Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

-

Apra Innovative. (n.d.). Everything You Need to Know About 3,4-Difluoro Nitrobenzene. Retrieved from [Link]

Sources

- 1. This compound | C6H2ClF2NO2 | CID 223080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. 3847-58-3 | this compound [fluoromart.com]

- 4. rsc.org [rsc.org]

- 5. 3-Chloro-4-fluoronitrobenzene 98 350-30-1 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,4-Difluoronitrobenzene(369-34-6) 13C NMR [m.chemicalbook.com]

physical and chemical properties of 3-Chloro-2,4-difluoronitrobenzene

An In-depth Technical Guide to 3-Chloro-2,4-difluoronitrobenzene

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, applications, and safety protocols for this compound. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes technical data with practical insights to facilitate its effective and safe utilization in a laboratory and industrial setting.

Chemical Identity and Molecular Structure

This compound is a halogenated nitroaromatic compound. Its unique substitution pattern, featuring two fluorine atoms, a chlorine atom, and a nitro group on a benzene ring, makes it a highly reactive and versatile intermediate in organic synthesis.

-

Common Synonyms: this compound, 2,4-Difluoro-3-chloronitrobenzene[3]

The structural arrangement of the substituents significantly influences the molecule's reactivity, particularly the susceptibility of the aromatic ring to nucleophilic attack.

Caption: Molecular structure of this compound.

Physical and Chemical Properties

The compound is typically a solid at room temperature, appearing as a white to yellow crystalline powder.[3][4] Its physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to light yellow/yellow crystalline powder | [3][4] |

| Melting Point | 41-43 °C | [3][5] |

| Boiling Point | 243.0 ± 35.0 °C (Predicted) | [5] |

| Density | 1.591 - 1.6 g/cm³ (Predicted) | [3][5] |

| Solubility | Soluble in Methanol | [5] |

| Flash Point | 100.8 ± 25.9 °C | [3] |

| Refractive Index | 1.532 | [3] |

| Polar Surface Area (PSA) | 45.8 Ų | [2][3] |

| LogP | 2.6 | [2][3] |

Reactivity and Chemical Profile

This compound is an important intermediate used in the synthesis of a variety of more complex molecules.[5] Its reactivity is dominated by the electron-withdrawing nature of the nitro group and the halogen substituents, which activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms, being highly electronegative, are particularly good leaving groups in such reactions, often being displaced by nucleophiles.

Key Reactivity Insights:

-

Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para to the strongly deactivating nitro group are highly activated towards nucleophilic attack. This makes the fluorine and chlorine atoms susceptible to displacement by various nucleophiles (e.g., amines, alkoxides, thiols).

-

Reduction of Nitro Group: The nitro group can be readily reduced to an amino group (aniline derivative), which is a common transformation in the synthesis of pharmaceuticals and dyes. This subsequent amine is a versatile functional group for further chemical modifications.

Stability and Storage: The compound is stable under normal conditions.[6] It is recommended to store it in a dry, cool, and well-ventilated place, with the container tightly closed.[4][6] The suggested storage temperature is between 2-8°C.[4]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]

Synthesis and Applications

The strategic placement of its functional groups makes this compound a valuable building block in several industries.

Synthesis Methods

One common laboratory and industrial synthesis route involves the halogen exchange of a polychloronitrobenzene precursor. For instance, heating a chloronitrobenzene that has a chlorine atom in the para position relative to the nitro group with an alkali metal fluoride (like potassium fluoride) in the presence of a solvent like sulfolane can yield the desired product.[5]

Caption: General workflow for the synthesis of this compound.

Industrial and Research Applications

This compound is a key intermediate in the production of a wide range of specialty chemicals.[4]

-

Pharmaceuticals: It is a crucial building block in the synthesis of novel therapeutic agents. The presence of fluorine can enhance the metabolic stability, bioavailability, and overall efficacy of drug candidates.[4][7]

-

Agrochemicals: It is used in the development of new herbicides, fungicides, and insecticides.[4][7] The fluorinated structure can contribute to the potency and environmental persistence of the final active ingredients.

-

Material Science: The compound is utilized in creating specialty polymers and coatings, where the fluorine content can impart desirable properties such as thermal stability, chemical resistance, and specific optical characteristics.[4][7]

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

GHS Hazard Classification

The compound is classified with multiple hazards.[2][3]

-

Pictograms:

-

Corrosion

-

Exclamation Mark

-

Health Hazard

-

Environment

-

-

Hazard Statements:

Precautionary Measures and PPE

It is imperative to use personal protective equipment (PPE) and follow safety guidelines to minimize exposure.[5]

-

Engineering Controls: Ensure adequate ventilation. Use only in a well-ventilated area or outdoors.[8][9]

-

Personal Protective Equipment:

-

Handling: Avoid breathing mist, gas, or vapors.[5] Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3]

Storage and Disposal

-

Storage: Store locked up.[3] Keep the container in a cool, well-ventilated area.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Avoid release to the environment.[3]

Experimental Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

Objective: To determine the purity of a sample of this compound using a reverse-phase HPLC method.[1]

Materials:

-

This compound sample

-

Acetonitrile (MeCN), HPLC grade

-

Deionized Water, HPLC grade

-

Phosphoric acid (or Formic acid for MS-compatible methods)[1]

-

HPLC system with a UV detector

-

Newcrom R1 column (or equivalent C18 column)[1]

Methodology:

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.

-

Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the aqueous component to improve peak shape by suppressing the ionization of silanol groups on the column.[1]

-

Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in a suitable solvent, such as the mobile phase or methanol, to a final concentration of ~1 mg/mL. Ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.

-

-

HPLC System Setup:

-

Install the Newcrom R1 reverse-phase column.[1]

-

Set the column oven temperature (e.g., 30 °C) for reproducible retention times.

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).

-

-

Analysis:

-

Inject a small volume (e.g., 10 µL) of the prepared sample solution into the HPLC system.

-

Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities.

-

Record the chromatogram.

-

-

Data Interpretation:

-

Identify the peak corresponding to this compound based on its retention time.

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Causality and Self-Validation: This protocol is self-validating through the stability of the baseline, the reproducibility of retention times across multiple injections, and the sharpness of the chromatographic peak. The use of a reverse-phase column is logical for a moderately nonpolar molecule like this. Acidification of the mobile phase is a standard practice to ensure sharp, symmetrical peaks for polar analytes on silica-based columns.[1]

References

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

PrepChem.com. (n.d.). Synthesis of 3,4-difluoronitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.

-

Apra Innovative. (n.d.). Everything You Need to Know About 3,4-Difluoro Nitrobenzene. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Retrieved from [Link]

-

Prensip Journals. (2024, December 30). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dichloro-2,4-difluoro-nitrobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Difluoronitrobenzene, 99%. Retrieved from [Link]

-

NIST. (n.d.). 3-Chloro-4-fluoronitrobenzene. Retrieved from [Link]

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound | C6H2ClF2NO2 | CID 223080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3847-58-3 | this compound [fluoromart.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]

- 8. chemscene.com [chemscene.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to 3-Chloro-2,4-difluoronitrobenzene: Properties, Synthesis, and Application in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1.1 Overview of Halogenated Nitroaromatics in Medicinal Chemistry

Halogenated nitroaromatic compounds are a cornerstone of modern medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of pharmacologically active molecules. The presence of halogens and a nitro group on an aromatic ring creates a unique electronic environment that allows for predictable and regioselective reactions. These features make them invaluable building blocks in the construction of complex molecular architectures found in many therapeutic agents.

1.2 Introducing 3-Chloro-2,4-difluoronitrobenzene: A Key Building Block

Among these critical intermediates is this compound, a polysubstituted benzene derivative. Its distinct arrangement of two fluorine atoms, a chlorine atom, and a nitro group makes it a highly sought-after precursor in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strategic placement of these functional groups allows for sequential and controlled chemical modifications, a crucial aspect in the multi-step synthesis of modern drugs. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and applications, with a focus on its role in drug development.

1.3 Scope of this Guide

This technical guide is designed to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound. It will cover its fundamental chemical and physical properties, delve into its synthesis and reactivity, and explore its practical applications in the pharmaceutical industry. Furthermore, this guide will address the critical aspects of safety and handling, ensuring its effective and responsible use in a laboratory setting.

Molecular Structure and Physicochemical Properties

2.1 Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a nitro group at position 1, fluorine atoms at positions 2 and 4, and a chlorine atom at position 3. The IUPAC name for this compound is 2-chloro-1,3-difluoro-4-nitrobenzene.[3]

Caption: Molecular Structure of this compound.

2.2 Key Physicochemical Data

The following table summarizes the key physicochemical properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C6H2ClF2NO2 | [3][4][5] |

| Molecular Weight | 193.54 g/mol | [3][4] |

| CAS Number | 3847-58-3 | [4][5] |

| Appearance | White to light yellow powder/crystal | [1][4] |

| Melting Point | 41-43 °C | [4][6] |

| Boiling Point | 243.0 ± 35.0 °C (Predicted) | [4][6] |

| Density | 1.591 ± 0.06 g/cm³ (Predicted) | [4][6] |

| Solubility | Soluble in Methanol | [4][6] |

| Storage Temperature | 2-8 °C | [1][4] |

The Chemistry of this compound: Reactivity and Mechanistic Insights

3.1 The Principle of Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The strongly electron-withdrawing nitro group, in conjunction with the electronegative halogen atoms, significantly activates the benzene ring towards attack by nucleophiles. This activation is most pronounced at the positions ortho and para to the nitro group.

3.2 Regioselectivity: Why SNAr Occurs at Specific Positions

In this compound, the positions susceptible to nucleophilic attack are C1 (bearing the nitro group), C2 (bearing a fluorine atom), C3 (bearing a chlorine atom), and C4 (bearing a fluorine atom). The fluorine atom at the C4 position is para to the nitro group and is the most activated site for SNAr. The fluorine at C2 (ortho to the nitro group) is also activated. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which helps to stabilize the intermediate Meisenheimer complex.

3.3 Common Synthetic Transformations

This compound is a versatile intermediate for creating a variety of more complex molecules.[6] For example, it can undergo nitration, fluorodechlorination, and hydrolysis reactions to produce other fluorinated halonitrobenzenes and halonitrophenols.[6] A common synthetic route involves the reaction of a polychloronitrobenzene with an alkali metal fluoride in the presence of sulpholane.[6]

Application in Drug Development: A Case Study

4.1 Role as a Key Intermediate in the Synthesis of Kinase Inhibitors

Halogenated nitrobenzenes are crucial in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. While specific examples directly citing this compound are proprietary, its analogous compound, 3,4-difluoronitrobenzene, is a known intermediate in the synthesis of various pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory drugs.[7] The fluorine atoms are often retained in the final drug molecule to improve metabolic stability and bioavailability.[7]

4.2 Detailed Experimental Protocol: Synthesis of a Core Moiety

The following is a representative, generalized protocol for a nucleophilic aromatic substitution reaction using a compound similar in reactivity to this compound, such as 3,4-difluoronitrobenzene, to generate a key drug intermediate.

-

4.2.1 Materials and Reagents

-

3,4-Difluoronitrobenzene

-

A primary or secondary amine (e.g., morpholine)

-

A base (e.g., potassium carbonate)

-

A polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate

-

Silica gel for column chromatography

-

-

4.2.2 Step-by-Step Procedure

-

To a solution of 3,4-difluoronitrobenzene in DMF, add the amine and potassium carbonate.

-

Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

-

4.2.3 In-process Controls and Characterization

-

TLC: To monitor the consumption of the starting material and the formation of the product.

-

HPLC: To determine the purity of the final product.[5]

-

NMR Spectroscopy: To confirm the structure of the product.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

-

4.2.4 Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each.

-

4.3 Workflow Visualization

Caption: Generalized Experimental Workflow for SNAr.

Analytical Characterization

The identity and purity of this compound and its reaction products are typically confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitro group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[5]

-

Gas Chromatography (GC): Can also be used to determine purity.[1]

Safety, Handling, and Storage

6.1 Summary of GHS Hazard Statements

This compound is classified as corrosive.[6] It is crucial to avoid breathing in mist, gas, or vapors and to prevent contact with skin and eyes.[6] For analogous compounds like 3,4-difluoronitrobenzene, the hazards include being harmful if swallowed, in contact with skin, or if inhaled, and causing skin and serious eye irritation.[8]

6.2 Recommended Personal Protective Equipment (PPE)

When handling this compound, it is essential to wear:

-

Chemical-impermeable gloves

-

Safety goggles or a face shield

-

A lab coat or other protective clothing

6.3 Storage Conditions

Store in a cool, dry, and well-ventilated area away from incompatible substances.[9] The recommended storage temperature is between 2-8 °C.[1][4] Keep the container tightly closed.

6.4 Disposal Guidelines

Dispose of contents and the container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion: The Utility of this compound in Advancing Pharmaceutical R&D

This compound stands out as a highly valuable and versatile intermediate in the field of drug discovery and development. Its unique molecular architecture, characterized by multiple reactive sites, allows for the strategic and controlled synthesis of complex pharmaceutical agents. The ability to undergo predictable nucleophilic aromatic substitution reactions makes it an essential building block for constructing novel therapeutic molecules. A thorough understanding of its properties, reactivity, and safe handling is paramount for any researcher or scientist aiming to leverage its full potential in advancing pharmaceutical research and development.

References

-

This compound - SIELC Technologies. (2018, May 16). SIELC Technologies. [Link]

-

This compound | C6H2ClF2NO2 | CID 223080 - PubChem. (n.d.). PubChem. [Link]

-

Material Safety Data Sheet - 3,4-Difluoronitrobenzene, 99% - Cole-Parmer. (n.d.). Cole-Parmer. [Link]

-

Everything You Need to Know About 3,4-Difluoro Nitrobenzene - Apra Innovative. (n.d.). Apra Innovative. [Link]

-

The Synthesis and Applications of 2-Chloro-3,4-difluoronitrobenzene: A Chemist's Guide. (2025, October 29). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H2ClF2NO2 | CID 223080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. 3847-58-3 | this compound [fluoromart.com]

- 7. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Solubility of 3-Chloro-2,4-difluoronitrobenzene in Organic Solvents

Introduction

3-Chloro-2,4-difluoronitrobenzene is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its molecular structure, characterized by a nitro group and halogen substituents on a benzene ring, imparts unique chemical properties that are leveraged in various synthetic pathways.[1] A critical parameter in the successful design, optimization, and scale-up of synthetic routes involving this compound is its solubility in organic solvents. Poor solubility can lead to challenges in reaction kinetics, purification, and formulation, ultimately impacting process efficiency and product quality.[3][4]

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for solubility determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₂ClF₂NO₂ | [1][5][6][7] |

| Molecular Weight | 193.54 g/mol | [1][5][6] |

| Appearance | White to light yellow powder or crystal | [1][5] |

| Melting Point | 41-43 °C | [5][7] |

| Boiling Point | 243.0 ± 35.0 °C (Predicted) | [5] |

| LogP | 2.51 - 2.6 | [6][8] |

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental principle for predicting solubility. The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following factors are of particular importance:

-

Polarity : The presence of the electron-withdrawing nitro group and halogen atoms creates a significant dipole moment in the molecule, making it a polar compound.[9][10] Therefore, it is expected to have better solubility in polar organic solvents that can engage in dipole-dipole interactions.

-

Hydrogen Bonding : this compound does not possess hydrogen bond donor capabilities. However, the oxygen atoms of the nitro group can act as hydrogen bond acceptors. Solvents with hydrogen bond donor capabilities (e.g., alcohols) can thus interact favorably with the solute, enhancing solubility.

-

Van der Waals Forces : These non-specific forces are present in all molecular interactions and will contribute to the overall solubility profile.

Solubility Data of this compound

As previously mentioned, specific quantitative solubility data for this compound in a variety of organic solvents is sparse in publicly accessible literature. The following table is presented as a template for researchers to populate with their experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Methanol | 25 | Data to be determined | Shake-Flask Method |

| Ethanol | 25 | Data to be determined | Shake-Flask Method |

| Acetone | 25 | Data to be determined | Shake-Flask Method |

| Ethyl Acetate | 25 | Data to be determined | Shake-Flask Method |

| Dichloromethane | 25 | Data to be determined | Shake-Flask Method |

| Toluene | 25 | Data to be determined | Shake-Flask Method |

| Hexane | 25 | Data to be determined | Shake-Flask Method |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[11][12] An alternative, often faster method suitable for screening is the crystal-clear point (or solvent addition) method.[13][14][15][16][17]

Equilibrium Shake-Flask Method

This method is widely regarded as the most reliable for measuring thermodynamic solubility.[11][12]

Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature until the concentration of the dissolved solute in the solution becomes constant.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Alternatively, the saturated solution can be filtered through a syringe filter (compatible with the solvent) or centrifuged to separate the solid phase.

-

Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot gravimetrically with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of this compound.[8][18]

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Crystal-Clear Point (Solvent Addition) Method

This method is a faster, albeit potentially less precise, alternative for solubility screening.[14][15][16]

Principle: A known amount of solute is suspended in a known amount of an anti-solvent. A solvent in which the compound is freely soluble is then added incrementally at a constant temperature until all the solid dissolves (the "clear point").

Step-by-Step Methodology:

-

Preparation: Place a precisely weighed amount of this compound into a thermostatted vessel equipped with a stirrer.

-

Suspension: Add a known volume of an anti-solvent (a solvent in which the compound is poorly soluble) to create a slurry.

-

Titration: While maintaining a constant temperature and stirring, add the solvent of interest (in which the compound is expected to be soluble) dropwise or at a slow, constant rate.

-

Endpoint Detection: Visually or instrumentally (e.g., using a turbidity probe) monitor the suspension until all the solid material has completely dissolved. This is the clear point.

-

Calculation: The solubility is calculated based on the total volume of solvent and anti-solvent added to dissolve the known mass of the solute.

Diagram of the Intermolecular Interactions Influencing Solubility:

Caption: Key intermolecular forces in the dissolution of this compound.

Conclusion

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(1), E1–E8. [Link]

-

Alves, C., & Reis, M. (2018). A review of methods for solubility determination in biopharmaceutical drug characterization. ADMET & DMPK, 6(2), 85–100. [Link]

-

van der Moolen, F. M., van der Heijden, A. E. D. M., & van der Kooi, H. J. (2000). Solubility determination from clear points upon solvent addition. Industrial & Engineering Chemistry Research, 39(10), 3848–3854. [Link]

-

Technobis Crystallization Systems. (2018, October 16). Modeling approaches to increase the efficiency of Clear-Point-Based solubility characterization. Retrieved from [Link]

-

van der Moolen, F. M., van der Heijden, A. E. D. M., & van der Kooi, H. J. (2000). Solubility Determination from Clear Points upon Solvent Addition. Industrial & Engineering Chemistry Research, 39(10), 3848–3854. [Link]

-

Gutmann, B., et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 20(11), 1890-1899. [Link]

-

Technobis Crystallization Systems. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

-

van der Moolen, F. M., van der Heijden, A. E. D. M., & van der Kooi, H. J. (2000). Solubility Determination from Clear Points upon Solvent Addition. ResearchGate. [Link]

-

Solubility of Things. (n.d.). Nitrobenzene. Retrieved from [Link]

-

Quora. (2018, October 17). Why does nitrobenzene make a more suitable solvent than benzene? Retrieved from [Link]

-

Oz, M., Erturk, A. S., & Erdem, U. (2025). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. ResearchGate. [Link]

-

Oz, M., Erturk, A. S., & Erdem, U. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Prensip Journals. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

Environmental Science: Atmospheres. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Royal Society of Chemistry. [Link]

-

Sciencemadness Wiki. (2020, February 2). Nitrobenzene. Retrieved from [Link]

-

Quora. (2021, February 7). Why is phenol more soluble than nitrobenzene? Retrieved from [Link]

-

LookChem. (n.d.). 4-CHLORO-2,3-DIFLUORONITROBENZENE. Retrieved from [Link]

-

Ribeiro da Silva, M. A., & Matos, M. A. (2010). A combined experimental and computational thermodynamic study of difluoronitrobenzene isomers. The Journal of Chemical Thermodynamics, 42(10), 1275–1282. [Link]

-

Prensip Journals. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. Retrieved from [Link]

-

Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]

-

ResearchGate. (2025). The solubility and dissolution thermodynamic properties of chloroquine diphosphate in different organic solvents. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. This compound | C6H2ClF2NO2 | CID 223080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. prensipjournals.com [prensipjournals.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Solubility determination from clear points upon solvent addition [repository.tno.nl]

- 14. crystallizationsystems.com [crystallizationsystems.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. crystallizationsystems.com [crystallizationsystems.com]

- 17. researchgate.net [researchgate.net]

- 18. waters.com [waters.com]

3-Chloro-2,4-difluoronitrobenzene safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2,4-difluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

This compound is a halogenated nitroaromatic compound, a class of chemicals widely utilized as intermediates and building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the reactive nature of its functional groups—the nitro group and halogen substituents on the benzene ring—which allow for a variety of chemical transformations. However, the same reactivity that makes this compound valuable also imparts significant health and environmental hazards. This guide provides a comprehensive overview of its properties, hazards, and the rigorous protocols required for its safe handling, storage, and disposal.

Section 1: Chemical and Physical Properties

A foundational understanding of a chemical's properties is the first step in a thorough risk assessment. This compound is typically a yellow crystalline powder.[2] Its physical characteristics are critical for anticipating its behavior in a laboratory setting, from storage conditions to potential for aerosolization.

| Property | Value | Source(s) |

| CAS Number | 3847-58-3 | [2] |

| Molecular Formula | C₆H₂ClF₂NO₂ | [2][3] |

| Molecular Weight | 193.54 g/mol | [2] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 41-43°C | [2][4] |

| Boiling Point | 243°C at 760 mmHg | [2] |

| Density | ~1.6 g/cm³ | [2] |

| Storage Temperature | 2-8°C Recommended | [4] |

Section 2: Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance with multiple acute and long-term risks.[2][3] The primary dangers are associated with its corrosivity, toxicity upon ingestion, and its potential to act as a skin sensitizer, alongside severe environmental toxicity.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage[2][3] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2][3] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life[3] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2][3] |

The causality behind these classifications is rooted in the molecule's structure. Halogenated nitroaromatics are known for their high reactivity and biological activity. The electron-withdrawing nature of the nitro and fluoro groups makes the benzene ring susceptible to nucleophilic attack, a mechanism that can extend to reactions with biological macromolecules like proteins and DNA. This reactivity is the likely basis for its corrosive effects and ability to trigger an immune response leading to skin sensitization.[5]

Section 3: Risk Assessment and Control Measures

A systematic approach to risk assessment is mandatory before any work with this compound begins. The process involves identifying the hazards (detailed above), evaluating the risks associated with the specific experimental protocol, and implementing robust control measures.

Caption: A systematic workflow for chemical risk assessment.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction workups, must be conducted inside a certified chemical fume hood.[6] This is non-negotiable and protects against the inhalation of dust or aerosols.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7][8]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[8][9]

Personal Protective Equipment (PPE)

Given the compound's severe corrosivity and sensitization potential, a comprehensive PPE plan is required.[6]

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes.[6][10]

-

Skin Protection: A chemically resistant lab coat and closed-toe shoes are required. For glove selection, nitrile rubber may be suitable for incidental contact, but heavier gloves (e.g., Viton®) should be considered for tasks with a higher risk of immersion or prolonged contact.[6] Always check the manufacturer's glove breakthrough time data for halogenated aromatic compounds.

-

Respiratory Protection: While engineering controls are primary, a NIOSH-approved respirator with organic vapor cartridges may be necessary if ventilation is inadequate or for emergency response.[6]

Section 4: Standard Operating Protocol for Safe Handling

This protocol outlines the minimum required steps for safely handling this compound.

1. Pre-Experiment Preparation: a. Verify the chemical fume hood has a current certification and is functioning correctly. b. Clear the work area of all unnecessary items and combustible materials.[6] c. Assemble all necessary equipment (glassware, spatulas, etc.) and reagents within the fume hood. d. Locate the nearest eyewash station, safety shower, and appropriate fire extinguisher. e. Don all required PPE as specified in Section 3.

2. Handling and Aliquoting: a. Carefully open the container inside the fume hood, avoiding any generation of dust. b. Use appropriate tools (e.g., spatula, powder funnel) to weigh and transfer the required amount of the chemical. c. Keep the container tightly sealed when not in use.[11] d. Conduct all subsequent experimental steps within the fume hood, keeping the sash at the lowest practical height.

3. Cleanup and Decontamination: a. Following the procedure, decontaminate all glassware and equipment. A preliminary rinse with a suitable solvent (e.g., acetone) inside the fume hood is recommended.[6] b. Collect all rinsate and residual material as hazardous waste. c. Wipe down the work surface in the fume hood with an appropriate cleaning agent.

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Caption: Flowchart for emergency response to exposure or spills.

-

In Case of Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[9] Seek immediate medical attention.[2][12] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[9] Remove contact lenses if it is safe to do so.[2] Seek immediate medical attention, preferably from an ophthalmologist.

-

In Case of Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration and seek emergency medical help.[9]

-

In Case of Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Get emergency medical help immediately.[2]

-

In Case of a Spill: Evacuate personnel from the immediate area. Wearing full PPE, cover the spill with an inert absorbent material like sand, vermiculite, or dry lime.[9][12] Sweep up the material, place it into a sealed, properly labeled container for hazardous waste disposal, and decontaminate the area.[6][12] Avoid release into the environment.[2]

Section 6: Storage and Disposal

Proper storage and disposal are crucial for laboratory safety and environmental protection.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][11] The storage area should be a locked cabinet or room to restrict access.[2] Keep the compound away from incompatible materials such as strong oxidizing agents and bases, as well as heat, sparks, and open flames.[9][13][14]

-

Disposal: this compound and any materials contaminated with it must be disposed of as hazardous waste.[2] Due to its high and long-lasting toxicity to aquatic life, it is imperative that this chemical does not enter drains or waterways.[2][15] All waste must be collected in sealed, labeled containers and disposed of through an approved hazardous waste management facility, following all local, state, and federal regulations.[6]

References

- This compound Safety Information, ECHEMI [URL: https://www.echemi.com/products/3-chloro-2,4-difluoronitrobenzene.html]

- 3-Chloro-4-fluoronitrobenzene 98%, Sigma-Aldrich [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/233234]

- Di Fluoro Nitro Benzene (CL-4 PUBLIC) (CL-1 CONFIDENTIAL), Aarti Industries [URL: https://www.aarti-industries.com/gps_safety/2_4-_Di_Fluoro_Nitro_Benzene.pdf]

- Material Safety Data Sheet - 3,4-Difluoronitrobenzene, 99%, Cole-Parmer [URL: https://www.coleparmer.com/extern/msds/38372_msds.pdf]

- This compound PubChem Entry, National Center for Biotechnology Information [URL: https://pubchem.ncbi.nlm.nih.gov/compound/223080]

- 3-Chloro-2,4-difluorobenzoic acid Safety Data Sheet, Apollo Scientific [URL: https://www.apolloscientific.co.uk/msds/PC5057_msds.pdf]

- 3-Chloro-4-fluoronitrobenzene Wiki, Guidechem [URL: https://www.guidechem.com/wiki/3-chloro-4-fluoronitrobenzene-350-30-1.html]

- GPS Safety Summary - 2,3,4 Tri Fluoro Nitro Benzene, Aarti Industries [URL: https://www.aarti-industries.com/gps_safety/2_3_4_Tri_Fluoro_Nitro_Benzene.pdf]

- Safety Data Sheet, ChemScene [URL: https://www.chemscene.com/Upload/MSDS/CS-M2512-MSDS.pdf]

- SAFETY DATA SHEET - 3-Chloro-4-fluoronitrobenzene, Fisher Scientific [URL: https://www.fishersci.com/msds?productName=ACR303350050]

- SAFETY DATA SHEET - 1-Chloro-2,4-difluorobenzene, Thermo Fisher Scientific [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/A15495_MSDS_EN.pdf]

- Navigating the Safe Handling of Halogenated Aromatic Compounds, Benchchem [URL: https://www.benchchem.

- Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%, West Liberty University [URL: https://westliberty.edu/health-and-safety/wp-content/uploads/sites/41/2016/09/2_4-Difluoronitrobenzene.pdf]

- This compound Product Information, ChemicalBook [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8233519.htm]

- SAFETY DATA SHEET - 1,2-Dichloro-4-nitrobenzene, Sigma-Aldrich [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/d68804]

- 3-Chloro-2,4-difluorobromobenzene Safety Data Sheet, Apollo Scientific [URL: https://www.apolloscientific.co.uk/msds/PC8716_msds.pdf]

- SAFETY DATA SHEET - 3,4-Difluoronitrobenzene, Fisher Scientific [URL: https://www.fishersci.com/msds?productName=AC241930250]

- SAFETY DATA SHEET - 2,4-Difluoronitrobenzene, Fisher Scientific [URL: https://www.fishersci.com/msds?productName=AC214481000]

- PSFC Halogenated Solvents Safety Procedures, Massachusetts Institute of Technology [URL: https://www.psfc.mit.

- 3,4-Difluoronitrobenzene 99%, Sigma-Aldrich [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/288365]

- Nitrobenzene - Incident management, GOV.UK [URL: https://www.gov.uk/government/publications/nitrobenzene-properties-incident-management-and-toxicology/nitrobenzene-incident-management]

- Safe Handling of Pyrophoric Chemicals, Central Washington University [URL: https://www.cwu.edu/safety/sites/cts.cwu.edu.safety/files/documents/Safe%20Handling%20of%20Pyrophoric%20Chemicals.pdf]

- Resource Library, Cornell EHS [URL: https://ehs.cornell.edu/resource-library]

Sources

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C6H2ClF2NO2 | CID 223080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. aarti-industries.com [aarti-industries.com]

- 6. benchchem.com [benchchem.com]

- 7. aarti-industries.com [aarti-industries.com]

- 8. chemscene.com [chemscene.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

spectroscopic data (NMR, IR, MS) of 3-Chloro-2,4-difluoronitrobenzene

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2,4-difluoronitrobenzene

Introduction

This compound is a substituted aromatic compound with the chemical formula C₆H₂ClF₂NO₂.[1][2] As a trifunctional benzene derivative, its unique electronic and structural properties make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Accurate and unambiguous structural confirmation is paramount for its application in complex synthetic pathways. This guide provides a detailed analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize and verify the identity and purity of this compound.

The following sections will delve into the theoretical basis for the expected spectral features, present available experimental and predicted data, and offer expert interpretation rooted in the principles of chemical spectroscopy.

Compound Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 3847-58-3 | [1][2] |

| Molecular Formula | C₆H₂ClF₂NO₂ | [1][2] |

| Molecular Weight | 193.54 g/mol | [1][2] |

| Monoisotopic Mass | 192.97421 Da | [1] |

| Appearance | White to light yellow powder or crystal | [2] |

| Melting Point | 41-43°C |[2] |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron ionization (EI) would be a common method, leading to the formation of a molecular ion (M•+) and subsequent fragmentation, which provides a structural fingerprint.

Experimental Protocol: Electron Ionization MS

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the ion source, typically via direct infusion or through a gas chromatograph (GC) for separation from any impurities.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form the radical cation, M•+.

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Data Presentation and Interpretation

The mass spectrum of this compound is expected to show a distinct molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion peak will appear as a pair of peaks (M and M+2) with a characteristic intensity ratio of approximately 3:1.

Predicted Mass Spectrometry Data:

| Adduct/Fragment | Predicted m/z | Notes |

|---|---|---|

| [M]•+ | 193.0 | Based on ³⁵Cl isotope |

| [M+2]•+ | 195.0 | Based on ³⁷Cl isotope |

| [M-NO₂]⁺ | 147.0 | Loss of the nitro group |

| [M-NO₂-Cl]⁺ | 112.0 | Subsequent loss of chlorine |

| [M-NO₂-F]⁺ | 128.0 | Loss of a fluorine atom from the [M-NO₂]⁺ fragment |

Data is predicted based on fragmentation patterns of similar compounds and calculated masses. The molecular ion [M]+ is predicted at m/z 192.97366.[3]

The primary fragmentation pathway involves the loss of the nitro group (–NO₂, 46 Da), a common fragmentation for aromatic nitro compounds, to yield a chlorodifluorobenzene cation at m/z 147. Subsequent losses of halogen atoms can also be observed.

Visualization: Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid crystalline sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR beam is passed through the crystal, where it interacts with the sample at the surface.

-

Analysis: The detector measures the amount of light that passes through, and a Fourier transform is applied to the signal to generate an IR spectrum (transmittance or absorbance vs. wavenumber).

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

Data Presentation and Interpretation

The IR spectrum of this compound will be dominated by absorptions corresponding to the nitro group, the carbon-halogen bonds, and the aromatic ring.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1570 - 1490 | N-O Asymmetric Stretch | Nitro (NO₂) |

| 1370 - 1300 | N-O Symmetric Stretch | Nitro (NO₂) |

| 1250 - 1100 | C-F Stretch | Aryl-Fluorine |

| 800 - 600 | C-Cl Stretch | Aryl-Chlorine |

| 900 - 690 | C-H Out-of-Plane Bend | Aromatic Ring |

The two strong absorptions for the nitro group (asymmetric and symmetric stretches) are highly characteristic. The C-F and C-Cl stretching bands confirm the presence of the halogens.

Visualization: General Spectroscopic Workflow

Caption: A generalized workflow for spectroscopic sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. For this molecule, ¹⁹F NMR would also be highly informative.

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of an internal standard, tetramethylsilane (TMS), is added to reference the chemical shifts to 0 ppm.

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied to excite the nuclei.

-

Analysis: The instrument records the free induction decay (FID), which is then converted into a spectrum via a Fourier transform. ¹H, ¹³C, and other relevant nuclei spectra are acquired.

¹H NMR Spectroscopy: Interpretation

The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) will provide definitive structural information. There are two chemically distinct protons on the ring.

-

H-6: This proton is adjacent to a fluorine atom (at C-4) and a chlorine atom (at C-3). It will be coupled to H-5 and the fluorine at C-4. The signal is expected to be a doublet of doublets (dd) .

-

H-5: This proton is adjacent to H-6 and the fluorine at C-4. It will also appear as a doublet of doublets (dd) .

The electron-withdrawing effects of the nitro group and the halogens will shift these proton signals downfield. Based on data from similar compounds like 3-chloro-4-fluoronitrobenzene, the chemical shifts are expected to be in the range of 7.2 to 8.3 ppm.[4][5] An actual ¹H NMR spectrum for this compound is available for viewing from chemical suppliers.[6]

¹³C NMR Spectroscopy: Interpretation

The ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons. A key feature will be the presence of large carbon-fluorine coupling constants (J-coupling).

-

C-2 and C-4 (Fluorine-bearing carbons): These signals will appear as doublets with large one-bond C-F coupling constants (¹JCF), typically in the range of 240-260 Hz.

-

C-3 (Chlorine-bearing carbon): This signal will be a doublet of doublets due to two-bond coupling to the fluorine atoms at C-2 and C-4.

-

C-1, C-5, C-6: These carbons will also exhibit smaller C-F couplings over two or three bonds.

Visualization: Key NMR J-Couplings

Sources

- 1. This compound | C6H2ClF2NO2 | CID 223080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. PubChemLite - this compound (C6H2ClF2NO2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. prensipjournals.com [prensipjournals.com]

- 6. This compound(3847-58-3) 1H NMR [m.chemicalbook.com]

electrophilic and nucleophilic sites of 3-Chloro-2,4-difluoronitrobenzene

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Character of 3-Chloro-2,4-difluoronitrobenzene

Introduction

This compound is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of a wide array of high-value chemicals. Its utility is found in the development of pharmaceuticals, advanced agrochemicals, and specialty dyes.[1] The specific arrangement of its substituents—a strongly electron-withdrawing nitro group and three halogen atoms—creates a unique electronic landscape. This guide provides an in-depth analysis of the molecule's structure, delineates its primary electrophilic and nucleophilic sites, and explains the resulting chemical reactivity that makes it a versatile building block for complex molecular architectures.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of the interplay between its substituents and the aromatic ring. Understanding the electronic contributions of each group is fundamental to predicting its chemical behavior.

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). It profoundly reduces the electron density of the benzene ring, making the entire aromatic system electron-deficient. This deactivation makes the ring highly resistant to conventional electrophilic attack but strongly activates it toward nucleophilic aromatic substitution (SNAr).[2][3]

-

Fluorine Atoms (-F): As the most electronegative element, fluorine exerts a potent -I effect, further withdrawing electron density from the ring. While it technically has a positive resonance effect (+R) due to its lone pairs, its inductive effect is overwhelmingly dominant in influencing reactivity, especially in the context of SNAr.

-

Chlorine Atom (-Cl): Similar to fluorine, chlorine exhibits a -I effect and a +R effect. Its inductive pull is weaker than fluorine's, but it still contributes to the overall electron-poor nature of the aromatic system.

The cumulative effect of these substituents renders the benzene ring a powerful electrophile, primed for reaction with nucleophiles.

Caption: Structure of this compound.

Analysis of Reactive Sites

Electrophilic Sites: The Aromatic Ring

The primary electrophilic character of the molecule is centered on the carbon atoms of the benzene ring. The powerful electron-withdrawing nature of the nitro group makes the carbons at the ortho (C2, C6) and para (C4) positions particularly electron-deficient and thus susceptible to nucleophilic attack.

-